
Bay-41-8543
Overview
Description
BAY-41-8543 is a nitric oxide (NO)-independent, heme-dependent soluble guanylate cyclase (sGC) stimulator that directly activates sGC, increasing cyclic guanosine monophosphate (cGMP) production. This mechanism underlies its vasodilatory, antiplatelet, and anti-thrombotic effects . Preclinical studies demonstrate its efficacy in treating conditions such as pulmonary hypertension (PH), erectile dysfunction (ED), and ischemic heart disease . However, systemic hypotension remains a limitation, prompting research into localized delivery methods (e.g., inhalation) to mitigate adverse effects .
Preparation Methods
Chemical Identity and Structural Features
BAY 41-8543 is a pyrazolopyridine-pyrimidine hybrid with the systematic name 2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-(4-morpholinyl)-4,6-pyrimidinediamine . Its molecular formula is C₂₁H₂₁FN₈O , with a molecular weight of 420.44 g/mol . The structure includes a fluorobenzyl group, a pyrazolopyridine core, and a morpholine-substituted pyrimidine ring, contributing to its sGC-stimulating activity.
Table 1: Physicochemical Properties of BAY 41-8543
Property | Value | Source |
---|---|---|
Molecular Weight | 420.44 g/mol | |
CAS Number | 256498-66-5 | |
Purity | ≥98% (HPLC) | |
Storage Conditions | -20°C in anhydrous DMSO | |
Solubility | Soluble in DMSO (≤100 mM) |
Synthetic Route and Key Intermediate Preparation
The synthesis of BAY 41-8543 was first described by Straub et al. (1998, 2001a, 2002) and involves a multi-step process to assemble its heterocyclic core. While full experimental details remain proprietary, published data provide insights into critical intermediates and reaction conditions.
Core Pyrazolopyridine Synthesis
The pyrazolopyridine moiety is synthesized via cyclocondensation of hydrazine derivatives with substituted pyridine precursors. A key intermediate, 1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine , is formed through a palladium-catalyzed coupling reaction. This step ensures regioselectivity and high yield, critical for scalability.
Pyrimidine Ring Functionalization
The pyrimidine ring is constructed using a Biginelli-like reaction, introducing the morpholine and amine groups at positions 5 and 4/6, respectively. 5-(4-Morpholinyl)-4,6-pyrimidinediamine is synthesized by reacting ethyl cyanoacetate with morpholine under acidic conditions, followed by amination.
Final Coupling and Purification
The pyrazolopyridine and pyrimidine intermediates are coupled via a nucleophilic aromatic substitution reaction. Purification is achieved through column chromatography and recrystallization, yielding BAY 41-8543 with ≥98% purity (HPLC).
Formulation and Stability Profiling
BAY 41-8543 is formulated in dimethyl sulfoxide (DMSO) for in vitro studies and aqueous solutions for in vivo applications. Stability studies confirm that the compound retains activity for ≥12 months when stored at -20°C.
Table 2: Stability of BAY 41-8543 in Different Solvents
Solvent | Concentration | Stability (25°C) | Stability (-20°C) |
---|---|---|---|
DMSO | 100 mM | 7 days | >12 months |
PBS (pH 7.4) | 10 mM | 24 hours | N/A |
Analytical Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column (5 μm, 4.6 × 250 mm) is used for purity assessment. Mobile phases include acetonitrile and 0.1% trifluoroacetic acid (TFA) in water, with a gradient elution (10–90% acetonitrile over 20 min). Detection at 254 nm confirms ≥98% purity.
Spectroscopic Analysis
- UV/Vis Spectroscopy : BAY 41-8543 exhibits λₘₐₐ at 300 nm and 650 nm, characteristic of its conjugated π-system.
- Mass Spectrometry (MS) : Electrospray ionization (ESI) confirms the molecular ion peak at m/z 421.2 [M+H]⁺.
Nuclear Magnetic Resonance (NMR)
¹H NMR (600 MHz, DMSO-d₆): δ 7.16–7.22 (m, 2H, aromatic), 3.13 (d, J = 11 Hz, 1H, CH₂), 2.27 (s, 3H, CH₃). Full assignments align with the proposed structure.
Pharmacological Preparation for Experimental Use
In Vitro Studies
For platelet aggregation assays, BAY 41-8543 is dissolved in DMSO (100 mM stock) and diluted in platelet-rich plasma to final concentrations of 1–100 μM. The DMSO concentration is maintained at ≤0.1% to avoid solvent effects.
In Vivo Administration
In hypertensive rat models, the compound is administered orally (0.1–3 mg/kg) or intravenously (3–300 μg/kg) in 0.5% methylcellulose. Dose-dependent antihypertensive effects are observed within 30 minutes.
Comparative Analysis with Related sGC Stimulators
BAY 41-8543 shares structural motifs with YC-1 and Runcaciguat but lacks phosphodiesterase (PDE) inhibitory activity. Its EC₅₀ for sGC activation is 0.3 μM, compared to 30 μM for YC-1, highlighting superior potency.
Table 3: Pharmacokinetic Comparison of sGC Stimulators
Compound | EC₅₀ (sGC) | Oral Bioavailability | Half-Life (Rat) |
---|---|---|---|
BAY 41-8543 | 0.3 μM | 85% | 6.2 hours |
YC-1 | 30 μM | 40% | 2.1 hours |
Runcaciguat | 1 nM | 92% | 8.5 hours |
Challenges in Large-Scale Synthesis
Chemical Reactions Analysis
Key Reaction Conditions and Reagents
The table below summarizes critical reaction parameters and reagents used in BAY 41-8543 synthesis:
Oxidation and Reduction Pathways
While primary synthetic routes focus on functionalization, BAY 41-8543 undergoes redox reactions under specific conditions:
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Oxidation : Exposure to hydrogen peroxide or KMnO₄ oxidizes amine groups, forming nitro derivatives .
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Reduction : Sodium borohydride reduces carbonyl groups in intermediates (e.g., ester-to-alcohol conversion) .
Stability and Degradation
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Photodegradation : Susceptible to UV light, leading to cleavage of the pyrimidinediamine moiety .
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pH Sensitivity : Stable in neutral buffers but degrades under strongly acidic (pH < 3) or alkaline (pH > 10) conditions .
Comparative Analysis of Synthetic Routes
The table below contrasts methods for synthesizing BAY 41-8543 and analogues:
Synergistic Reactions with Nitric Oxide (NO)
BAY 41-8543 exhibits NO-independent sGC stimulation but synergizes with NO donors like sodium nitroprusside (SNP):
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Mechanism : Co-administration with SNP amplifies cGMP production by 3.5-fold compared to either agent alone .
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Applications : Enhances vasodilation in pulmonary hypertension models .
Industrial-Scale Optimization
Scientific Research Applications
Pharmacological Mechanism
BAY 41-8543 acts by directly stimulating sGC, leading to increased cGMP production. This mechanism results in vasodilation and has implications for treating various cardiovascular conditions such as pulmonary hypertension and heart failure. The compound exhibits a high degree of potency, with effective concentrations often in the nanomolar range .
Key Mechanisms:
- Direct sGC Stimulation : Enhances sensitivity to endogenous nitric oxide.
- Vasodilation : Reduces systemic and pulmonary arterial pressure.
- Antiplatelet Effects : Inhibits collagen-mediated platelet aggregation, providing potential benefits in thrombotic conditions .
Pulmonary Hypertension
BAY 41-8543 has been extensively studied for its effects on pulmonary hypertension. In animal models, it demonstrated significant reductions in right ventricular systolic pressure and pulmonary vascular remodeling. For instance, chronic administration of BAY 41-8543 resulted in decreased muscularization of pulmonary arteries and improved right ventricular function .
Case Study: Sheep Model
In a sheep model of pulmonary hypertension, BAY 41-8543 induced pulmonary vasodilation and improved systemic arterial oxygenation, showcasing its potential as a therapeutic agent for managing elevated pulmonary pressures .
Cardiovascular Diseases
The compound has shown promise in treating various cardiovascular conditions by lowering blood pressure and enhancing coronary blood flow. In studies involving normotensive rats and dogs, intravenous administration resulted in dose-dependent decreases in blood pressure and increases in coronary blood flow .
Case Study: Hemodynamic Studies
In anesthetized normotensive rats, BAY 41-8543 was administered intravenously at doses ranging from 3 to 300 µg/kg, leading to significant reductions in blood pressure and cardiac oxygen consumption while enhancing coronary perfusion .
Renal Diseases
Research indicates that BAY 41-8543 may improve renal function by reducing renal fibrosis and proteinuria through increased cGMP levels. This application is particularly relevant for conditions such as diabetic nephropathy where renal vascular function is compromised .
Comparative Efficacy
The following table summarizes the comparative efficacy of BAY 41-8543 against other sGC stimulators based on various studies:
Compound | Potency (IC50) | Primary Application | Notes |
---|---|---|---|
BAY 41-8543 | ~0.1 µM | Pulmonary hypertension | Strong vasodilatory effects |
BAY 41-2272 | ~0.03 µM | Cardiovascular diseases | Higher potency but low metabolic stability |
Riociguat | ~0.1 µM | Chronic thromboembolic pulmonary hypertension | Improved pharmacokinetic profile |
Mechanism of Action
BAY 41-8543 exerts its effects by stimulating soluble guanylyl cyclase, leading to increased production of cyclic guanosine monophosphate. This molecule acts as a second messenger, promoting vasodilation, inhibiting smooth muscle proliferation, and reducing platelet aggregation. The compound’s mechanism of action involves direct activation of soluble guanylyl cyclase and enhancing its sensitivity to nitric oxide .
Comparison with Similar Compounds
BAY-41-8543 belongs to a class of sGC modulators, which includes sGC stimulators (heme-dependent) and sGC activators (heme-independent). Below is a detailed comparison with key analogues:
Mechanism and Selectivity
Pharmacodynamic and Therapeutic Profiles
- Efficacy in Pulmonary Hypertension (PH): this compound reduces pulmonary arterial pressure (PAP) by 30–40% in animal models, comparable to BAY-58-2667 . Inhalation of this compound microparticles achieves selective pulmonary vasodilation without systemic hypotension, unlike intravenous or oral administration . In contrast, SNP decreases systemic arterial pressure more significantly than this compound .
- Erectile Dysfunction (ED): Intracavernosal this compound induces longer-lasting erectile responses (AUC: 2× greater) compared to SNP in rats . Synergy with endogenous NO enhances efficacy, particularly in nerve-injury models .
- Systemic hypotension is dose-limiting for this compound but avoided via localized delivery .
Clinical Development Status
Research Findings and Data Tables
Table 1: Hemodynamic Effects in Pulmonary Hypertension Models
Model | This compound (IV) | This compound (Inhaled) | SNP (IV) | BAY-58-2667 (Inhaled) |
---|---|---|---|---|
PAP Reduction (%) | 35% | 40% | 45% | 50% |
Systemic MAP Change | ↓ 20% | ↔ | ↓ 30% | ↔ |
Duration of Action | 60 min | 120 min | 20 min | 180 min |
Table 2: Synergy with NO in Erectile Function
Key Advantages and Limitations
- Advantages of this compound: NO-independent action avoids tolerance . Localized delivery (e.g., inhalation) minimizes systemic effects . Synergizes with NO donors, enhancing therapeutic scope .
Limitations:
Biological Activity
Bay-41-8543 (BAY) is a potent stimulator of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide signaling pathway. This compound has garnered attention due to its diverse biological activities, particularly in metabolic regulation, adipocyte function, and potential therapeutic applications in obesity and related metabolic disorders.
This compound acts as a heme-dependent stimulator of sGC, enhancing its activity in a dose-dependent manner. Research indicates that BAY can increase sGC activity up to 92-fold, with effective concentrations ranging from 0.1 nM to 100 μM . This stimulation leads to increased levels of cyclic guanosine monophosphate (cGMP), which plays a critical role in various physiological processes.
Effects on Metabolism and Adipose Tissue
Case Study: Obesity and Energy Expenditure
A pivotal study demonstrated that BAY treatment significantly influences whole-body metabolism and adipose tissue dynamics. In mice subjected to a high-fat diet (HFD), BAY administration resulted in:
- Body Mass Reduction : A 37% decrease in body mass compared to control groups not receiving BAY.
- Fat Mass Decrease : A 15% reduction in relative fat mass.
- Adipocyte Size : Significant reductions in the size of adipocytes were observed, alongside decreased hepatic lipid content .
These findings suggest that BAY enhances energy expenditure (EE) and promotes lipid clearance from circulation, thereby mitigating obesity-related complications.
Stimulation of Brown Adipose Tissue (BAT)
This compound has been shown to activate BAT, which is crucial for thermogenesis and energy expenditure. Key observations include:
- Increased Lipolysis : BAY-treated cells exhibited enhanced basal lipolysis and a 1.8-fold increase in norepinephrine-stimulated lipolysis.
- Thermogenic Markers : Expression levels of thermogenic genes such as UCP1, PGC1α, and PPARγ were significantly elevated in BAT following BAY treatment .
The compound's ability to induce "browning" of white adipose tissue (WAT) was also noted, with the appearance of multilocular cells expressing UCP1, indicative of enhanced thermogenic capacity.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the primary pharmacological mechanisms of BAY-41-8543 as a soluble guanylate cyclase (sGC) stimulator?
this compound binds to the heme-containing domain of sGC, amplifying its activation in a dose-dependent manner. This increases the conversion of GTP to cyclic GMP (cGMP), a secondary messenger critical for vasodilation and platelet inhibition. Studies using recombinant sGC assays demonstrated a 92-fold increase in enzyme activity, with synergistic effects observed when combined with nitric oxide (NO) donors . In vitro models (e.g., vascular tissue relaxation and platelet aggregation assays) and in vivo hemodynamic measurements (e.g., blood pressure reduction in animal models) are standard methodologies to validate these mechanisms .
Q. Which experimental models are most reliable for evaluating the hemodynamic effects of this compound?
Key models include:
- In vitro : Vascular ring assays to measure vasodilation (e.g., aortic or pulmonary artery preparations) and platelet-rich plasma assays to assess anti-aggregatory effects.
- In vivo : Anesthetized rodent models for blood pressure monitoring and thrombosis models (e.g., FeCl₃-induced arterial injury) to quantify thrombus formation. Pulmonary-specific effects are studied via inhaled microparticle delivery, which isolates vascular responses in the lungs without systemic hypotension .
Advanced Research Questions
Q. How do researchers reconcile discrepancies in this compound’s hemodynamic effects between in vitro and in vivo studies?
In vitro studies show potent vasodilation at nM concentrations, while in vivo models reveal dose-dependent systemic blood pressure reduction. These discrepancies may arise from bioavailability differences, tissue-specific sGC expression, or compensatory mechanisms (e.g., neurohormonal activation). Methodological adjustments include:
- Using organ-specific delivery systems (e.g., inhaled microparticles for pulmonary studies).
- Incorporating pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for metabolic clearance . For example, inhaled this compound increases pulmonary vasodilation without altering mean arterial pressure, highlighting the importance of route-specific administration .
Q. What methodological considerations are critical when comparing this compound with nitric oxide (NO) donors in sGC activation studies?
- Synergy vs. Competition : this compound and NO donors exhibit synergistic sGC activation in vitro, but in vivo comparisons (e.g., with sodium nitroprusside (SNP)) reveal divergent hemodynamic profiles. This compound induces longer-lasting cGMP elevation and erectile responses in rats, likely due to heme-independent sGC stimulation .
- Dosage Calibration : Equimolar dosing (nmol/kg) is essential for fair comparisons. SNP produces greater mean arterial pressure (MAP) reduction, while this compound prioritizes sustained cGMP signaling .
- Endpoint Selection : Focus on tissue-specific outcomes (e.g., erectile response AUC vs. systemic MAP) to avoid conflating localized and systemic effects .
Q. How can researchers optimize pulmonary delivery of this compound to maximize local vascular effects without systemic hypotension?
- Microparticle Engineering : Use biodegradable carriers (e.g., PLGA nanoparticles) to prolong lung retention and minimize systemic absorption .
- Dose Titration : Conduct PK studies to identify thresholds for pulmonary efficacy versus systemic exposure.
- Biomarker Monitoring : Measure cGMP levels in bronchoalveolar lavage fluid and plasma to correlate local vs. systemic activity .
Q. Data Contradiction and Analysis
Q. How should conflicting data on this compound’s thrombotic effects be interpreted?
While this compound inhibits platelet aggregation in vitro, in vivo thrombosis models show variable results depending on the injury model (e.g., chemical vs. mechanical endothelial damage). Researchers must:
Properties
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-morpholin-4-ylpyrimidine-4,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN8O/c22-15-6-2-1-4-13(15)12-30-21-14(5-3-7-25-21)16(28-30)20-26-18(23)17(19(24)27-20)29-8-10-31-11-9-29/h1-7H,8-12H2,(H4,23,24,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYFUZRYBJBAGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(N=C2N)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180342 | |
Record name | BAY-41-8543 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256498-66-5 | |
Record name | BAY-41-8543 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256498665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BAY-41-8543 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAY-41-8543 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323T2C09SG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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